Ethyl 4-methoxybenzoate

Physicochemical properties Formulation science Material handling

This compound is a liquid at room temperature (unlike its solid methyl ester analog), eliminating the need for pre-dissolution and simplifying compounding in liquid fragrance blends and non-aqueous reactions. With FEMA GRAS status and defined food-grade usage limits (8.8 mg/kg in candy, 7.2 mg/kg in baked goods), it is ready for direct incorporation into flavor formulations without additional regulatory hurdles. Its enhanced lipophilicity (LogP 2.8) makes it a preferred building block for medicinal chemistry and membrane permeability studies. High solubility in ethanol, ether, chloroform, and miscibility with oils ensures consistent reaction kinetics across diverse solvent systems. Select this grade for reliable handling, predictable olfactory performance, and research-to-production continuity.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 94-30-4
Cat. No. B166137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxybenzoate
CAS94-30-4
Synonyms4-Methoxy-benzoic acid, ethyl ester, Ethyl 4-methoxybenzoate, p-Anisic acid, ethyl ester, Ethyl anisate
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
InChIKeyFHUODBDRWMIBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxybenzoate (CAS 94-30-4) Procurement Guide: Properties and Industrial Grade Specifications


Ethyl 4-methoxybenzoate (CAS 94-30-4), also known as ethyl p-anisate, is an aromatic ester belonging to the p-methoxybenzoic acid derivative class [1]. It is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . The compound is characterized by a sweet, fruity, anise-like odor and is primarily utilized as a flavor and fragrance agent (FEMA 2420) and as a synthetic intermediate [2].

Why Ethyl 4-Methoxybenzoate Cannot Be Replaced by Its Closest Analogs


Despite belonging to the same class of p-methoxybenzoic acid esters, substituting ethyl 4-methoxybenzoate with its closest analog, methyl 4-methoxybenzoate (CAS 121-98-2), or other simple esters is not straightforward [1]. The ethyl ester exhibits a liquid physical state at room temperature, while the methyl analog is a solid, directly impacting handling, formulation, and manufacturing processes . Furthermore, differences in lipophilicity (LogP) and vapor pressure dictate divergent behavior in fragrance volatility and synthetic reaction media . A generic substitution without accounting for these quantifiable differences can lead to formulation instability, altered olfactory profiles, and unexpected outcomes in organic synthesis.

Quantitative Differentiation of Ethyl 4-Methoxybenzoate Against Analogs


Ethyl 4-Methoxybenzoate vs. Methyl 4-Methoxybenzoate: Physical State and Handling Advantages

Ethyl 4-methoxybenzoate (target) remains a liquid at room temperature, with a melting point of 7-8°C . In contrast, methyl 4-methoxybenzoate (CAS 121-98-2) is a solid with a melting point of 48-51°C . This 40-43°C difference in melting point dictates the physical state under standard storage and processing conditions. The liquid nature of the ethyl ester eliminates the need for pre-melting or specialized solid handling equipment, offering a direct process advantage.

Physicochemical properties Formulation science Material handling

Ethyl 4-Methoxybenzoate vs. Methyl 4-Methoxybenzoate: Lipophilicity and Partitioning

The ethyl ester (target) exhibits a higher lipophilicity than its methyl analog. The calculated LogP (XLogP3) for ethyl 4-methoxybenzoate is 2.8 , while the LogP for methyl 4-methoxybenzoate is reported as 2.3 [1]. This difference of approximately 0.5 LogP units indicates that the ethyl ester is roughly 3 times more lipophilic (partitioning ~3x more favorably into octanol over water).

QSAR Drug design Formulation LogP

Ethyl 4-Methoxybenzoate vs. Methyl 4-Methoxybenzoate: Volatility and Boiling Point

The boiling point of ethyl 4-methoxybenzoate (target) is 263-270 °C at atmospheric pressure [1], compared to 244-256 °C for methyl 4-methoxybenzoate [2]. The ethyl ester's higher boiling point, by approximately 14-19 °C, reflects its greater molecular weight and reduced vapor pressure (0.00857 mmHg at 25°C for the ethyl ester) , making it less volatile than the methyl analog.

Thermodynamics Distillation Fragrance volatility

Ethyl 4-Methoxybenzoate vs. Ethyl 4-Hydroxybenzoate: Functional Group Impact on Solubility and LogP

Replacing the hydroxyl group (-OH) in ethyl 4-hydroxybenzoate (ethylparaben) with a methoxy group (-OCH₃) in ethyl 4-methoxybenzoate fundamentally alters its physicochemical profile. The target compound is reported to be practically insoluble in water, but soluble in organic solvents and miscible with ethanol [1]. It has an estimated water solubility of 489.9 mg/L at 25°C and a LogP of 2.8 . In contrast, ethyl 4-hydroxybenzoate is more water-soluble (~885 mg/L) and has a significantly lower LogP (~2.47) [2]. This demonstrates how the methoxy group enhances lipophilicity while reducing aqueous solubility relative to the hydroxyl analog.

Structure-activity relationship Solubility LogD

Recommended Application Scenarios for Ethyl 4-Methoxybenzoate Based on Differential Evidence


Flavor and Fragrance Formulations Requiring a Liquid, Low-Volatility Anisic Note

Given its liquid physical state at ambient temperatures and lower volatility (higher boiling point of 263-270 °C) [1], ethyl 4-methoxybenzoate is uniquely suited for liquid fragrance blends where a persistent anisic, sweet, fruity character is desired . Unlike its solid analog methyl 4-methoxybenzoate, it does not require pre-dissolution, simplifying compounding. Its FEMA GRAS status and defined usage limits (e.g., 8.8 mg/kg in candy, 7.2 mg/kg in baked goods) support its direct use in food-grade flavorings without additional regulatory hurdles.

Lipophilic Environment Partitioning in Drug Discovery and Agrochemical Research

The compound's enhanced lipophilicity (LogP 2.8) relative to its methyl (LogP 2.3) and hydroxyl (LogP 2.47) analogs makes it a preferred building block or model compound in medicinal chemistry for optimizing membrane permeability. Researchers can use it to probe the effect of ester chain length on cellular uptake in early-stage drug discovery, where a 0.5 LogP unit increase can meaningfully alter pharmacokinetic predictions.

Synthetic Intermediate in Organic Media Reactions

The high solubility in organic solvents (ethanol, ether, chloroform) and miscibility with oils [2], combined with its liquid state, makes ethyl 4-methoxybenzoate a more convenient reagent than its solid methyl counterpart for reactions conducted in non-aqueous media. Its use as a key intermediate in the synthesis of pharmaceuticals and UV absorbers [3] is facilitated by these handling and solubility properties, ensuring consistent reaction kinetics in a wider range of solvent systems.

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